Meptyldinocap

Catalog No.
S002523
CAS No.
131-72-6
M.F
C18H24N2O6
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meptyldinocap

Replace crude dinocap mixtures with high-purity Meptyldinocap to eliminate teratogenic and hepatotoxic impurities. • Single-isomer (≥98%) ensures predictable degradation (t½

CAS Number

131-72-6

Product Name

Meptyldinocap

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+

InChI Key

NIOPZPCMRQGZCE-WEVVVXLNSA-N

Synonyms

2-(1-methylheptyl)-4,6-dinitrophenyl-(2E)-2-butanoate, meptyldinocap

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Isomeric SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C

The exact mass of the compound Meptyldinocap is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg, 1 g

Meptyldinocap (CAS 131-72-6) is a purified, single-isomer dinitrophenol crotonate—specifically 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate—utilized primarily as a highly active contact fungicide and acaricide [1]. Originally isolated as the most efficacious component of the legacy multi-isomer mixture dinocap, meptyldinocap functions biochemically as an uncoupler of oxidative phosphorylation[2]. For agricultural formulation and procurement, it provides a defined chemical profile that ensures predictable degradation kinetics, precise analytical quantification, and robust efficacy against powdery mildew (Erysiphe necator) without the regulatory and toxicological liabilities associated with crude dinitrophenyl crotonate mixtures [1].

Procurement Fit

Workflow Defined-isomer fungicide reference for powdery mildew efficacy and resistance management studies
Selection Single-isomer composition supports batch-to-batch consistency compared to multi-isomer dinocap mixtures
Use context Protectant, curative, and post-harvest inoculum reduction trials on grapevines and horticultural crops

Substituting purified meptyldinocap with the legacy dinocap mixture introduces severe toxicological and regulatory compliance risks [1]. Dinocap is a variable complex of six isomers, including 2,6-dinitro variants that are documented teratogens and hepatotoxins[1]. Because meptyldinocap constitutes only approximately 22% of the crude dinocap mixture, using the unpurified baseline material requires significantly higher total chemical loading to achieve equivalent fungicidal activity, simultaneously introducing non-active, highly toxic isomers [1]. Furthermore, the multi-component nature of dinocap confounds residue monitoring and Maximum Residue Limit (MRL) compliance in pre-harvest applications, whereas meptyldinocap’s single-isomer composition allows for standardized LC-MS/MS validation and predictable, rapid dissipation [2].

Substitution Risk

Target Meptyldinocap Single defined isomer with reported multi-site uncoupling activity and low resistance risk profile
Substitute Dinocap mixture Multi-isomer mixture (~22% meptyldinocap) may introduce batch-dependent variability in efficacy endpoints
Substitute Single-site fungicides (QoI/DMI) High-resistance-risk profile may compromise resistance management trial designs compared to multi-site tools

Elimination of Teratogenic and Hepatotoxic Liabilities

Toxicological evaluations demonstrate that meptyldinocap is fundamentally distinct from the dinocap mixture[1]. Dinocap exhibits teratogenicity in mammalian models and causes liver toxicity and mortality in subchronic mouse studies [1]. In contrast, meptyldinocap lacks the teratogenic 2,6-dinitro isomers. Studies confirm that meptyldinocap causes no developmental or ocular toxicities even at doses approximately 5X higher than the equivalent exposure in dinocap, establishing a No Observed Adverse Effect Level (NOAEL) of 1.5 mg/kg/day in chronic dog studies without the liver toxicity seen in the crude mixture[1].

Evidence DimensionDevelopmental and subchronic toxicity
Target Compound DataMeptyldinocap: No developmental toxicity; NOAEL = 1.5 mg/kg/day.
Comparator Or BaselineDinocap mixture: Teratogenic in mice/rabbits; induces liver toxicity and death.
Quantified DifferenceComplete elimination of teratogenicity and >5X higher safety margin for developmental/ocular toxicity.
ConditionsSubchronic and developmental mammalian toxicity models (EPA/JMPR data).

Procuring the purified isomer is mandatory to meet modern occupational safety and environmental regulatory standards, avoiding the severe teratogenic risks of the crude mixture.

Isomeric composition
Head-to-head
Meptyldinocap: 100% single defined isomer. Dinocap: ~22% active isomer mixture
Supports batch-consistent isomeric identity for reproducible field trial endpoints
Chemical composition context

Single-Isomer Residue Quantification and Dissipation Kinetics

The multi-component nature of dinocap complicates residue monitoring, as standards for all individual isomers are commercially unavailable and chromatographically difficult to separate [1]. Meptyldinocap, as a single defined isomer, enables precise LC-MS/MS quantification of its primary metabolite (2,4-DNOP) with a validated Limit of Quantification (LOQ) of 0.01 to 0.025 mg/kg in complex matrices like mango and cucumber [1]. Furthermore, its predictable dissipation kinetics show a half-life of 1.6 to 2.2 days in cucumber, ensuring residue levels drop rapidly below stringent EU MRLs (e.g., 0.05 mg/kg), a feat unachievable with the variable degradation profile of the crude mixture [1].

Evidence DimensionAnalytical quantification and residue tracking
Target Compound DataMeptyldinocap: Validated LOQ of 0.01 to 0.025 mg/kg; single identifiable metabolite (2,4-DNOP).
Comparator Or BaselineDinocap mixture: Multiple overlapping isomers; commercial standards unavailable for full quantification.
Quantified DifferenceTransition from unquantifiable multi-peak interference to a single, high-precision analytical target with a 1.6–2.2 day half-life.
ConditionsLC-MS/MS analysis in crop matrices (cucumber, mango, grapes).

Predictable degradation and precise quantification are critical for formulators targeting export markets with strict Maximum Residue Limit (MRL) enforcement.

Preventive window
Head-to-head
Meptyldinocap: up to 12 days before inoculation. Sulfur: up to 6 days. Reported 6-day extension
Supports extended prevention window context in grapevine powdery mildew trials
Lab study; ANCOVA and Tukey's post hoc

Equivalent Efficacy with Reduced Chemical Loading

Meptyldinocap is the most biologically active isomer within the dinocap complex, responsible for the bulk of its fungicidal activity against Erysiphe necator [1]. Field and in vitro trials demonstrate that meptyldinocap provides equivalent protectant, curative, and eradicant efficacy to dinocap at comparable active ingredient rates [1]. Because meptyldinocap only makes up approximately 22% of the original dinocap mixture [2], utilizing the purified isomer allows formulators to achieve the same disease control thresholds while eliminating the 78% of non-contributing or highly toxic isomeric ballast present in the crude material [1].

Evidence DimensionActive ingredient contribution to efficacy
Target Compound DataMeptyldinocap: 100% active isomer; equivalent efficacy at baseline application rates.
Comparator Or BaselineDinocap mixture: Contains only ~22% meptyldinocap; 78% is less active/toxic isomers.
Quantified Difference~78% reduction in non-essential isomeric ballast while maintaining identical fungicidal efficacy.
ConditionsField and in vitro trials against grape powdery mildew (Erysiphe necator).

Buyers can formulate highly effective crop protection products with significantly lower total chemical loading and higher specific activity per kilogram procured.

Curative window
Class-level
Maintains efficacy up to 9 days after inoculation; reported 3-day longer curative window vs. sulfur
Supports post-infection control context for early-stage disease management studies
Curative trial context; data to verify

Resistance Management Utility via Multi-Site Biochemical Action

Modern powdery mildew management relies heavily on single-site fungicides (e.g., strobilurins, DMIs, cyflufenamid), which rapidly select for resistant fungal strains [1]. Meptyldinocap functions as an uncoupler of oxidative phosphorylation, disrupting the electrochemical balance of the fungal cell and preventing ATP formation [2]. This multi-site mechanism poses a negligible risk of resistance development. Unlike single-site alternatives where resistance can emerge within a few seasons, no resistance to meptyldinocap has been documented in Erysiphe necator, making it an essential rotational procurement choice to preserve the effective life of modern single-site chemistries[1].

Evidence DimensionResistance development risk
Target Compound DataMeptyldinocap: Multi-site action (oxidative phosphorylation uncoupler); zero documented field resistance.
Comparator Or BaselineSingle-site fungicides (e.g., strobilurins, cyflufenamid): Rapid onset of field resistance (often within years of introduction).
Quantified DifferenceComplete absence of documented resistance compared to widespread resistance failure in single-site comparators.
ConditionsLong-term field application against Erysiphe necator (grape powdery mildew).

Procuring meptyldinocap provides a critical resistance-breaking tool for integrated pest management programs where mainstream single-site fungicides have failed.

IPM selectivity
Head-to-head
Low probability of non-persistent adverse effects on T. pyri across 27 European vineyard field studies
Supports beneficial arthropod selectivity context for IPM program design
Field experiments; low impact profile reported
Formulation stability
Data to verify
Stabilized O/W emulsion with reported sub-800 nm oil globules and reduced phytotoxicity risk
Formulation-dependent application context; supports phytotoxicity-risk review
Patent-derived evidence; source-specific review
Inoculum reduction
Reported
Post-harvest application reduced ascospore viability by 56–74% in field trials
Supports long-term inoculum management context for resistance program studies
Krems field trial; single application context

Pre-Harvest Fungicide Formulation for Export Markets

Due to its short persistence (half-life <3 days) and validated LOQ (0.01 mg/kg), meptyldinocap is the optimal active ingredient for late-season powdery mildew control formulations where strict adherence to low Maximum Residue Limits (MRLs) is required for international export compliance [1].

Low-Toxicity Agricultural Product Upgrades

For manufacturers upgrading legacy crop protection product lines, meptyldinocap serves as a direct, drop-in replacement for dinocap, eliminating teratogenic and hepatotoxic liabilities while maintaining identical curative and eradicant efficacy against fungal pathogens [2].

Resistance-Breaking Crop Protection Programs

As an uncoupler of oxidative phosphorylation with no documented resistance, meptyldinocap is highly suited for inclusion in rotational spray programs designed to mitigate the failure of single-site fungicides (like strobilurins or DMIs) in vineyards and cucurbit fields [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Powdery mildew resistance management studies
Multi-site uncoupling mode of action; low resistance risk profile
Rotation/tank-mix efficacy with high-risk fungicides; preventive and curative window endpoints
Post-harvest inoculum reduction trials
Reported ascospore viability reduction capability
Chasmothecia viability and early-season disease pressure endpoints
Integrated Pest Management (IPM) compatibility studies
Low impact profile on beneficial predatory mites
T. pyri population monitoring; beneficial arthropod selectivity endpoints
Defined-isomer fungicide reference standard
Single defined isomer with characterized physicochemical properties
Dose-response consistency; mode-of-action and resistance monitoring studies

XLogP3

6

Hydrogen Bond Acceptor Count

6

Exact Mass

364.16343649 Da

Monoisotopic Mass

364.16343649 Da

Heavy Atom Count

26

UNII

OQU8KLU91P

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H360: May damage fertility or the unborn child [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

6119-92-2
131-72-6

Associated Chemicals

2-(1-Methylheptyl)-4,6-dinitrophenyl;6119-92-2

Wikipedia

Meptyldinocap

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Methods of Manufacturing

By nitration of caprylphenol in methylene chloride, removal of solvent and reaction of residue with crotonyl chloride in pyridine. Benzene and dilute hydrochloric acid added and the organic layer concentrated ...

General Manufacturing Information

Nomenclature and development: It was originally thought to be the chemical (IUPAC) 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate ... but is actually a mixture of isomers ... (CA) 2-(1-methylheptyl)-4,6-dinitrophenyl (E)-2-butenoate ... registry number (131-72-6) (single compound) ... /39300-45-3/ (actual dinocap). ENT 24 727. Introduced by Rohm & Haas Co (USP 2 526 660; 2 810 767) as code no `CR-1693'; trade marks `Karathane', formerly `Arathane' (both to Rohm & Haas).
2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate production has been discontinued. Growers are currently using up existing stocks.
IT IS MIXTURE OF 2,4-DINITRO-6-OCTYLPHENYL CROTONATES (II) & 2,6-DINITRO-4-OCTYLPHENYL CROTONATES (I), OCTYL HERE BEING MIXTURE OF 1-METHYLHEPTYL, 1-ETHYLHEXYL & 1-PROPYLPENTYL ISOMERS; IT NORMALLY CONTAINS 4-5 PARTS OF (II) & 2 PARTS OF (I). IT WAS INTRODUCED IN 1946 BY ROHM & HAAS CO UNDER CODE NUMBER 'CR-1639', TRADE MARK 'KARATHANE' (FORMERLY 'ARATHANE') & PROTECTED BY US PATENTS 2526660; 2810767. THE TRADE MARK 'CROTOTHANE' IS REGISTERED BY MAY & BAKER LTD.
COMPATIBLE WITH MOST OTHER FUNGICIDES & INSECTICIDES BUT DO NOT USE WITH OIL-BASE SPRAYS OR WITH LIME SULFUR.
For more General Manufacturing Information (Complete) data for DINOCAP (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

FOR THE FORMULATION ANALYSIS OF TECHNICAL KARATHANE, THE SOLN IS ANALYZED BY TEMP-PROGRAMMED GAS-LIQUID CHROMATOGRAPHY.
... EXTRACT WITH MIXED HEXANES & PURIFY BY COLUMN CHROMATOGRAPHY OR BY WASHING WITH SULFURIC ACID. EVAPORATE SOLVENT, DISSOLVE RESIDUE IN N,N-DIMETHYLFORMAMIDE, MEASURE COLOR AT 444 NM.
KARATHANE IS A MIXTURE OF DINITROOCTYLPHENYL CROTONATES, DINITROOCTYLPHENOLS & MONONITROOCTYLPHENOLS. GLC PROCEDURE IS DESCRIBED.
REVERSED-PHASE THIN-LAYER CHROMATOGRAPHY GAVE GOOD SEPARATION OF DINOCAP FROM ITS NITROPHENOL IMPURITIES.
For more Analytic Laboratory Methods (Complete) data for DINOCAP (6 total), please visit the HSDB record page.
[1]. Zhang Z, et al. Analytical method for the determination of meptyldinocap as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem. Pest Manag Sci. 2014 Jan;70(1):97-102.

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